Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
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Overview
Description
Bpoc-Ser(Tbu)-OH CHA is a compound used in solid-phase peptide synthesis (SPPS). It is a derivative of serine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and tert-butyl (Tbu) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-Ser(Tbu)-OH CHA typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl (Tbu) groups. This is followed by the protection of the amino group using tert-butyloxycarbonyl (Boc) groups. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
In industrial settings, the production of Bpoc-Ser(Tbu)-OH CHA follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers is common, allowing for precise control over reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Bpoc-Ser(Tbu)-OH CHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc and Tbu protecting groups using acids like TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for removing Boc and Tbu groups.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Bpoc-Ser(Tbu)-OH CHA serves as a building block .
Scientific Research Applications
Bpoc-Ser(Tbu)-OH CHA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of Bpoc-Ser(Tbu)-OH CHA involves its role as a protected amino acid in peptide synthesis. The Boc and Tbu groups protect the functional groups of serine during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, these protecting groups are removed to yield the final peptide product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: Another protected serine derivative used in peptide synthesis.
Boc-Ser-OtBu: Similar to Bpoc-Ser(Tbu)-OH CHA but with different protecting groups.
Uniqueness
Bpoc-Ser(Tbu)-OH CHA is unique due to its specific combination of Boc and Tbu protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .
Properties
IUPAC Name |
cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAJOHYGKAYNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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